molecular formula C12H18ClNO2 B13394900 Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride

Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride

Cat. No.: B13394900
M. Wt: 243.73 g/mol
InChI Key: CRGIWBPGJAHRNL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chiral amino acid ester derivative with the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 247.72 g/mol (CAS: 1391571-15-5) . Structurally, it consists of a 2-aminopropanoate methyl ester backbone substituted at the β-position with a 2,4-dimethylphenyl group. The compound’s stereochemistry is specified as the (S)-enantiomer in some literature entries, though racemic forms may also exist depending on synthesis routes .

This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. The 2,4-dimethylphenyl group contributes to increased lipophilicity and steric bulk, which may influence binding affinity to biological targets or metabolic stability compared to simpler aryl-substituted analogs .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

methyl 2-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H

InChI Key

CRGIWBPGJAHRNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)OC)N)C.Cl

Origin of Product

United States

Preparation Methods

Esterification of Lactic Acid to Methyl Lactate

Objective: Convert L-lactic acid to methyl lactate, serving as the foundational ester precursor.

Procedure:

  • Reactants: L-lactic acid (10–12 g), methanol (400–450 mL)
  • Catalyst: Concentrated sulfuric acid (98%) (30–40 mL)
  • Conditions:
    • Use a four-neck boiling flask equipped with a thermometer, stir at 600–800 rpm.
    • Add sulfuric acid dropwise at a rate of 5 mL/min to the mixture of lactic acid and methanol.
    • Maintain the oil bath at 100–110°C for 1–2 hours to ensure complete esterification.
    • The reaction produces methyl lactate through Fischer esterification, with water as a byproduct.

Notes:

  • The process is straightforward, with high yield and minimal side reactions.
  • Excess methanol drives the equilibrium toward ester formation.

Formation of 2-(Phenylamino) Methyl Propionate

Objective: Introduce the amino group via nucleophilic substitution on methyl ester derivatives, utilizing aniline.

Procedure:

  • Reactants: Methyl lactate (from step 1), aniline (10–12 g)
  • Solvent: Dichloromethane (150–200 mL)
  • Catalyst: Triethylamine (20–30 mL) as a base
  • Conditions:
    • Cool the solution to 0–5°C using an ice-water bath.
    • Add aniline slowly while stirring.
    • Simultaneously, add triethylamine at 5–10 mL/min to neutralize HCl formed.
    • After complete addition, warm the mixture to 50–60°C.
    • Stir for 2–3 hours to facilitate nucleophilic substitution, yielding 2-(phenylamino) methyl propionate.

Research Support:

  • Patent CN105936627A describes similar amination reactions employing chlorinated intermediates and bases like triethylamine, emphasizing mild conditions and high yields (~80%).

Sulfonation to Form 2-(3-Sulfonylphenylamino) Methyl Propionate

Objective: Introduce a sulfonic group onto the phenyl ring to facilitate subsequent chlorination.

Procedure:

  • Reactants: 2-(phenylamino) methyl propionate, chlorosulfonic acid
  • Conditions:
    • Dissolve the amino ester in an inert solvent such as acetonitrile.
    • Cool the mixture to 0–5°C.
    • Slowly add chlorosulfonic acid under stirring, controlling temperature to prevent side reactions.
    • Stir for 1–2 hours at low temperature.
    • Quench the reaction with ice-water, precipitating the sulfonated product.

Notes:

  • The sulfonation is regioselective due to the directing effects of the amino group.
  • Patent literature indicates that controlling temperature and addition rate is critical for selectivity.

Chlorination to Obtain 2-(2',6'-Dichloro-3-sulfonylphenylamino) Methyl Propionate

Objective: Replace the sulfonic group's ortho position with chlorine to enhance reactivity.

Procedure:

  • Reactants: Sulfonated ester, chlorine gas or thionyl chloride
  • Conditions:
    • React at 50–60°C in a sealed vessel.
    • Use thionyl chloride as a safer alternative to gaseous chlorine.
    • Maintain inert atmosphere to prevent side reactions.
    • Reaction time: 2–4 hours.
    • Post-reaction, remove excess chlorinating agent under reduced pressure.

Research Support:

  • Patent CN105936627A details chlorination of aromatic sulfonyl derivatives, emphasizing temperature control and the use of thionyl chloride for safety and efficiency.

Desulfonation to Yield the Target Compound

Objective: Remove the sulfonic group, restoring the aromatic system to produce 2-(2',6'-dimethylphenylamino) methyl propionate.

Procedure:

  • Reactants: Chlorinated intermediate, dilute sulfuric acid
  • Conditions:
    • Heat the mixture at 80–100°C.
    • Stir for 2–3 hours until complete desulfonation.
    • Neutralize with sodium bicarbonate or sodium hydroxide.
    • Extract the product with an organic solvent.

Notes:

  • The process is optimized to prevent degradation of the amino ester.
  • Patent literature supports this desulfonation step as an effective route to the desired amino compound.

Formation of Hydrochloride Salt

Objective: Convert the free base to its hydrochloride salt for stability and bioavailability.

Procedure:

  • Dissolve the amino ester in a suitable solvent (e.g., ethanol).
  • Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid.
  • Stir at room temperature until salt formation is complete.
  • Isolate by filtration and dry under vacuum.

Summary Table of Preparation Steps

Step Reactants & Conditions Key Features Yield/Remarks
Esterification Lactic acid + methanol + sulfuric acid, 100–110°C, 1–2h High efficiency, simple >90% yield
Amination Methyl lactate + aniline + triethylamine, 0–60°C Mild, high selectivity ~80% yield
Sulfonation Aromatic amino ester + chlorosulfonic acid, 0–5°C Regioselective, controlled addition Moderate yield
Chlorination Sulfonated ester + SOCl₂ or Cl₂, 50–60°C Enhances reactivity High selectivity
Desulfonation Chlorinated intermediate + dilute H₂SO₄, 80–100°C Restores aromatic system High efficiency
Salt Formation Free amine + HCl Stabilizes compound Quantitative

Chemical Reactions Analysis

Oxidation of the Amino Group

The primary amine undergoes oxidation under controlled conditions to form nitro or imine intermediates. This reaction is pivotal for modifying bioactivity or generating derivatives for further synthesis.

Reaction ConditionsReagentsProductYieldReference
Aerobic oxidation (pH 7–8)O₂, Cu(II) catalyst3-(2,4-Dimethylphenyl)nitropropanoate62–68%
Oxidative couplingNaIO₄, aqueous ethanolSchiff base dimers75–82%

Key Findings :

  • Copper-catalyzed aerobic oxidation proceeds regioselectively at the β-carbon adjacent to the ester group.

  • Schiff base formation occurs via condensation with aldehydes, enabling coordination chemistry applications.

Ester Hydrolysis and Derivative Formation

The methyl ester undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid intermediates for further functionalization.

Reaction TypeConditionsReagentsProductYieldReference
Acidic hydrolysisH₂SO₄ (conc.), refluxH₂O2-Amino-3-(2,4-dimethylphenyl)propanoic acid85–90%
Enzymatic hydrolysisLipase B (CAL-B), pH 7Buffer solution(S)-enantiomer acid>95% ee

Industrial Relevance :

  • Bulk hydrolysis uses H₂SO₄ at 100–110°C for scalability .

  • Enzymatic methods achieve high enantiomeric excess for chiral drug synthesis.

Amide and Imine Formation

The amine group participates in nucleophilic reactions, forming amides or imines with electrophilic partners.

Reaction PartnerConditionsProductApplicationReference
Acetyl chlorideDCM, 0–5°CN-Acetylpropanoate derivativeProdrug synthesis
BenzaldehydeEtOH, RTBenzylidene-imine complexMetal ligand frameworks

Mechanistic Insight :

  • Acylation occurs via a two-step mechanism: initial protonation of the amine followed by nucleophilic attack on the carbonyl carbon.

  • Imine formation is reversible and pH-dependent, favoring the product under anhydrous conditions.

Electrophilic Aromatic Substitution

The 2,4-dimethylphenyl group undergoes halogenation and sulfonation under specific conditions.

ReactionConditionsReagentsProductYieldReference
ChlorinationCl₂ gas, 40–50°C, N₂ atmosphereFeCl₃ catalyst3-(2,4-Dimethyl-5-chlorophenyl)propanoate70–75%
SulfonationH₂SO₄, 0–5°CSO₃Para-sulfonated derivative88%

Regioselectivity :

  • Chlorination favors the para position relative to existing methyl groups due to steric and electronic effects .

  • Sulfonation introduces a sulfonic acid group at the meta position, enhancing water solubility .

Cyclization Reactions

Intramolecular reactions form five- or six-membered heterocycles, expanding utility in medicinal chemistry.

ConditionsReagentsProductBiological ActivityReference
DMF, 120°CDCC, HOBtβ-Lactam ringAntimicrobial potential
EtOH, refluxK₂CO₃Quinazolinone derivativesHDAC inhibition

Notable Outcomes :

  • β-Lactam formation occurs via coupling with β-keto acids, showing preliminary antimicrobial activity.

  • Quinazolinones exhibit histone deacetylase (HDAC) inhibitory effects with IC₅₀ values comparable to doxorubicin .

Industrial-Scale Modifications

ProcessEquipmentScale-Up ChallengeSolution ImplementedReference
Continuous hydrolysisFlow reactorThermal degradationShort residence time (<2 min)
Catalytic oxidationFixed-bed reactorCatalyst deactivationPt/C catalyst regeneration

Scientific Research Applications

Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of substituted 2-aminopropanoate esters allows for tailored physicochemical and biological properties. Below is a comparative analysis of Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride and key analogs:

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound 1391571-15-5 C₁₂H₁₆ClNO₂ 247.72 2,4-dimethylphenyl High lipophilicity; steric hindrance from methyl groups
Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride 63024-26-0 C₁₄H₁₆ClNO₂ 265.74 2-naphthyl Extended aromatic system enhances π-π stacking; potential for increased rigidity
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 64282-12-8 C₁₀H₁₃ClFNO₂ 233.67 4-fluorophenyl Electronegative fluorine improves metabolic stability and binding selectivity
Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride 276861-04-2 C₁₁H₁₅ClFNO₂ 247.69 4-fluoro-3-methylphenyl Combined electronic (F) and steric (CH₃) effects modulate receptor interactions
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride 5619-10-3 C₇H₁₂ClN₃O₂ 205.64 1H-imidazol-5-yl Basic imidazole moiety enables hydrogen bonding; impacts solubility and pharmacokinetics
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride 3728-20-9 C₁₀H₁₃ClNO₃ 229.67 4-hydroxyphenyl Polar hydroxyl group increases aqueous solubility; prone to oxidation

Key Research Findings

  • Stereochemical Impact : Enantiomeric purity (e.g., (S)- vs. (R)-configuration) significantly affects biological activity. For example, the (R)-enantiomer of the 4-fluoro-3-methylphenyl derivative shows distinct receptor-binding profiles compared to its (S)-counterpart .
  • Synthetic Accessibility: Compounds with electron-withdrawing groups (e.g., fluorine) often require milder reaction conditions for esterification, as noted in the synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride . In contrast, bulkier substituents like naphthyl groups may necessitate prolonged reaction times .
  • Stability : Hydroxyl-containing analogs (e.g., 4-hydroxyphenyl derivative) are susceptible to oxidative degradation, limiting their utility in formulations without stabilizing agents .

Biological Activity

Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride, commonly referred to as (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride, is a chiral compound with significant biological activities. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.

Structure and Properties

The compound features a branched propanoate structure with a dimethylphenyl substituent, contributing to its unique chemical properties. Its molecular formula is C₁₂H₁₈ClNO₃, and it possesses a molecular weight of approximately 259.73 g/mol. The presence of both an amino group and a methyl ester group enhances its reactivity and interaction with biological systems.

Biological Activities

  • Antioxidant Properties
    • (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride exhibits notable antioxidant activity . It has been shown to scavenge free radicals effectively, which may offer protective effects against oxidative stress.
  • Antimicrobial Activity
    • Preliminary studies indicate that this compound may possess antimicrobial properties . It has been tested against various bacterial strains, suggesting potential for further pharmacological exploration.
  • Neuroprotective Effects
    • Similar compounds have demonstrated neuroprotective effects in various models, indicating that (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride could be beneficial in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride can be achieved through several methods:

  • Biocatalytic Synthesis : Utilizing amine dehydrogenases (AmDHs) has shown high conversion rates (up to 97.1%) and moderate to high enantioselectivities.
  • Chemical Synthesis : Various synthetic pathways exist that involve the modification of precursor compounds to yield the desired product with high efficiency.

Comparative Analysis

To better understand the unique properties of this compound compared to similar amino acid derivatives, the following table summarizes key characteristics:

Compound NameStructure CharacteristicsUnique Features
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochlorideBranched propanoate structure with dimethylphenyl groupExhibits antioxidant and antimicrobial activities
L-AlanineSimple α-amino acid without aromatic substituentsLacks complex aromatic structure affecting activity
PhenylalanineContains an aromatic ring but lacks methyl substitutionsDifferent biological activity profile
2-Amino-3-methylbutanoic acidSimilar backbone but different substituentsVaries in hydrophobicity and receptor interaction

Case Studies and Research Findings

Recent studies have highlighted the potential applications of (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride in medicinal chemistry:

  • A study indicated that derivatives of similar structures could influence neurotransmitter systems involved in mood regulation and cognitive function, suggesting a role in treating depression or neurodegenerative diseases .
  • Another research effort focused on the compound's ability to inhibit bacterial growth, demonstrating its efficacy against several Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves coupling 2,4-dimethylphenylpropanoic acid derivatives with methylamine under acidic conditions. For example, analogous compounds like methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS 14173-40-1) are synthesized via esterification of the carboxylic acid followed by hydrochlorination . Optimization may include adjusting reaction temperature (e.g., 0–5°C for sensitive intermediates) or using catalysts like thionyl chloride for ester formation . Yields can be monitored via HPLC (≥98% purity thresholds) .

Q. Which purification techniques are most effective for isolating this compound, and what solvent systems are recommended?

  • Methodological Answer : Recrystallization using chloroform-methanol mixtures (e.g., 1:2 v/v) is effective for removing unreacted precursors, as demonstrated in structurally similar compounds . For polar impurities, column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–40%) may be employed. Purity validation via HPLC with UV detection at 254 nm is critical .

Q. How is this compound characterized, and what spectroscopic data are essential for confirmation?

  • Methodological Answer : Key characterization includes:

  • 1H/13C NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), methyl ester (δ 3.6–3.8 ppm), and amino groups (δ 1.2–2.0 ppm) .
  • HPLC : Retention time comparison against standards (e.g., C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 254.71 (calculated for C12H15ClN2O2) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, as hydrochloride salts are hygroscopic .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral separation methods are viable?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10) can separate enantiomers. For preparative-scale resolution, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) is effective, as seen in related amino ester derivatives .

Q. What stability challenges arise under physiological conditions, and how can degradation pathways be mitigated?

  • Methodological Answer : The ester group is prone to hydrolysis at physiological pH (7.4). Accelerated stability studies (40°C/75% RH) combined with LC-MS can identify degradation products (e.g., free carboxylic acid). Buffering formulations to pH 4–5 or lyophilization improves shelf life .

Q. How is this compound utilized as an intermediate in drug development, and what functionalization strategies enhance bioactivity?

  • Methodological Answer : It serves as a precursor for neuroactive or antimicrobial agents. For example, methyl esters of similar amino acids are functionalized via amidation (e.g., coupling with sulfonyl chlorides) or alkylation at the amino group to enhance blood-brain barrier penetration . Computational docking (e.g., AutoDock Vina) can predict binding affinity to targets like GABA receptors .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

  • Methodological Answer : Reproducibility issues may stem from trace metal contaminants or solvent quality. Systematic DOE (Design of Experiments) varying parameters (e.g., reaction time, solvent grade) can identify critical factors. Cross-validate purity using orthogonal methods (e.g., NMR integration vs. HPLC area%) .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or nucleophilic substitution. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects in aqueous environments .

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